Savolitinib

Vue d'ensemble

Description

Il est développé par HUTCHMED et AstraZeneca pour le traitement de divers cancers, notamment le cancer du poumon non à petites cellules métastatique, le carcinome à cellules rénales papillaires et à cellules claires, le cancer gastrique et le cancer colorectal . Le composé s'est révélé prometteur lors d'essais cliniques, en particulier pour les patients présentant des altérations de saut d'exon 14 de MET .

Méthodes De Préparation

La synthèse du Savolitinib implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures. Les voies de synthèse exactes et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail. On sait que le composé est produit par une série de réactions chimiques qui impliquent l'utilisation de divers réactifs et catalyseurs pour atteindre la structure moléculaire souhaitée . Les méthodes de production industrielle impliquent probablement l'optimisation de ces voies de synthèse pour garantir un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Le Savolitinib subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent les agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits déshydrogénés .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Il sert de composé modèle pour étudier l'inhibition de MET et ses effets sur les voies de signalisation cellulaire.

Biologie : Il est utilisé dans la recherche pour comprendre le rôle de MET dans la prolifération, la survie et la migration cellulaires.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant la tyrosine kinase réceptrice MET. L'activation de MET par son ligand endogène, le facteur de croissance des hépatocytes, déclenche diverses voies de signalisation en aval impliquées dans la prolifération, la survie et la migration cellulaires. En inhibant MET, le this compound perturbe ces voies, entraînant une réduction de la croissance tumorale et des métastases . Le composé est particulièrement efficace dans les tumeurs présentant des altérations de saut d'exon 14 de MET, qui entraînent une activation soutenue de MET et une oncogénèse .

Applications De Recherche Scientifique

Savolitinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It serves as a model compound for studying MET inhibition and its effects on cellular signaling pathways.

Biology: It is used in research to understand the role of MET in cell proliferation, survival, and migration.

Mécanisme D'action

Savolitinib exerts its effects by inhibiting the MET receptor tyrosine kinase. Activation of MET by its endogenous ligand, hepatocyte growth factor, triggers various downstream signaling pathways involved in cell proliferation, survival, and migration. By inhibiting MET, this compound disrupts these pathways, leading to reduced tumor growth and metastasis . The compound is particularly effective in tumors with MET exon 14-skipping alterations, which result in sustained MET activation and oncogenesis .

Comparaison Avec Des Composés Similaires

Le Savolitinib est unique parmi les inhibiteurs de MET en raison de sa haute sélectivité et de sa puissance. Des composés similaires comprennent :

Capmatinib : Un autre inhibiteur de MET utilisé pour le traitement du cancer du poumon non à petites cellules avec des mutations de saut d'exon 14 de MET.

Tepotinib : Un inhibiteur de MET approuvé pour le traitement du cancer du poumon non à petites cellules métastatique avec des altérations de saut d'exon 14 de MET.

Crizotinib : Un inhibiteur de tyrosine kinase multicible qui cible également MET, mais avec moins de sélectivité que le this compound.

L'unicité du this compound réside dans sa haute sélectivité pour MET, ce qui réduit les effets hors cible et améliore son potentiel thérapeutique .

Activité Biologique

Savolitinib (AZD6094) is a highly selective MET (mesenchymal-epithelial transition factor) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and papillary renal cell carcinoma (PRCC). Its biological activity is primarily related to its ability to inhibit MET signaling pathways that are often aberrantly activated in cancer, contributing to tumor growth and metastasis. This article reviews the biological activity of this compound, focusing on clinical trial data, case studies, and preclinical findings.

This compound targets the MET receptor, which is involved in processes such as cell proliferation, survival, and migration. By inhibiting this receptor, this compound disrupts signaling pathways that promote tumor growth. This mechanism is particularly relevant in cancers with MET amplification or mutations, where the receptor's overactivity drives malignancy.

1. Phase I Trials

The initial phase I trials established the safety profile and maximum tolerated dose (MTD) of this compound. A notable study reported that patients with advanced solid tumors tolerated doses up to 600 mg once daily without significant dose-limiting toxicities (DLTs) . The primary endpoints included safety, tolerability, and pharmacokinetics, with secondary endpoints assessing antitumor activity.

SAVOIR Trial

A pivotal phase III trial compared this compound with sunitinib in patients with MET-driven PRCC. The results indicated that this compound had a favorable safety profile, with fewer grade 3 or higher adverse events compared to sunitinib (42% vs. 81%) . The overall survival (OS) was not reached for the this compound group, while it was 13.2 months for sunitinib .

TATTON Study

The TATTON study explored the combination of this compound with osimertinib in patients with EGFR-mutated NSCLC who had progressed on prior EGFR-TKIs. The study demonstrated promising results with objective response rates ranging from 33% to 67%, depending on MET amplification levels . Median progression-free survival (PFS) was reported between 5.5 to 11.1 months .

Table: Summary of Key Clinical Trials

| Trial Name | Cancer Type | Treatment Comparison | Key Findings |

|---|---|---|---|

| SAVOIR | PRCC | This compound vs Sunitinib | Fewer grade 3+ AEs; OS not reached for this compound |

| TATTON | NSCLC | This compound + Osimertinib | ORR: 33%-67%; PFS: 5.5-11.1 months |

Case Report: MET Amplification

A recent case report highlighted a patient with advanced lung cancer exhibiting MET amplification treated with this compound. The patient showed a significant reduction in tumor size after several cycles of treatment, supporting the drug's efficacy in targeting MET-driven malignancies .

Case Study: Combination Therapy

Another case study involved a patient with NSCLC who had previously received multiple treatments. Following the administration of this compound combined with osimertinib, the patient experienced substantial clinical improvement and prolonged disease control, underscoring the potential for combination therapies in overcoming resistance mechanisms .

Preclinical Findings

Preclinical studies have demonstrated that this compound exhibits potent antitumor activity across various cancer cell lines and xenograft models. In vitro assays indicated that this compound effectively inhibited cell proliferation and induced apoptosis in MET-dependent tumors . Additionally, computational models suggest that this compound's efficacy may be enhanced when used in conjunction with other targeted therapies.

Propriétés

IUPAC Name |

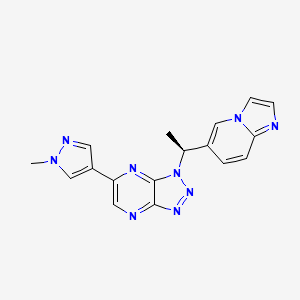

3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N9/c1-11(12-3-4-15-18-5-6-25(15)10-12)26-17-16(22-23-26)19-8-14(21-17)13-7-20-24(2)9-13/h3-11H,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDNMOZJKOGZLS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801111016 | |

| Record name | Savolitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313725-88-0 | |

| Record name | 1-[(1S)-1-Imidazo[1,2-a]pyridin-6-ylethyl]-6-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazolo[4,5-b]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313725-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Savolitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313725880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Savolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Savolitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAVOLITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A2DA6857R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.